S32826 vs. PF-8380: Differential Ki Values with ATX Substrate AR-2 in Enzymatic Assays
In a direct head-to-head enzymatic comparison using the fluorogenic ATX substrate AR-2 (Km = 0.66 ± 0.05 µM), S32826 demonstrated a Ki of 1.6 ± 1.9 nM, which is numerically 2-fold lower (more potent) than PF-8380, which exhibited a Ki of 3.2 ± 1.0 nM [1]. While both compounds operate in the low nanomolar range, this quantitative difference in binding affinity under identical assay conditions establishes that S32826 retains a marginal but measurable potency advantage over PF-8380 in isolated enzyme systems.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.6 ± 1.9 nM |
| Comparator Or Baseline | PF-8380: Ki = 3.2 ± 1.0 nM |
| Quantified Difference | S32826 Ki is approximately 2-fold lower (more potent) than PF-8380 |
| Conditions | Fluorogenic ATX substrate AR-2; Km = 0.66 ± 0.05 µM |
Why This Matters
This direct comparative data supports selection of S32826 over PF-8380 when maximum enzyme inhibition potency in purified or recombinant ATX systems is the primary experimental requirement, such as in biochemical high-throughput screening or X-ray crystallography co-complex studies.
- [1] Hausmann J, Kamtekar S, Christodoulou E, et al. Structural basis of substrate discrimination and integrin binding by autotaxin. Nat Struct Mol Biol. 2011;18(2):198-204. Supplementary Table 1: Ki of ATX inhibitors calculated using different fluorogenic ATX substrates. View Source
